Tournefolic acid B ethylester
Description
Structure
3D Structure
Properties
Molecular Formula |
C19H16O6 |
|---|---|
Molecular Weight |
340.3 g/mol |
IUPAC Name |
ethyl (E)-3-(2,3,10-trihydroxybenzo[b][1]benzoxepin-7-yl)prop-2-enoate |
InChI |
InChI=1S/C19H16O6/c1-2-24-18(23)8-5-11-4-7-14(20)19-13(11)6-3-12-9-15(21)16(22)10-17(12)25-19/h3-10,20-22H,2H2,1H3/b8-5+ |
InChI Key |
WIXDFLWXLUYIGH-VMPITWQZSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C1=C2C=CC3=CC(=C(C=C3OC2=C(C=C1)O)O)O |
Canonical SMILES |
CCOC(=O)C=CC1=C2C=CC3=CC(=C(C=C3OC2=C(C=C1)O)O)O |
Synonyms |
tournefolic acid B ethyl ester tournefolic acid B methyl este |
Origin of Product |
United States |
Isolation and Structural Elucidation Studies
Discovery and Source Organisms of Tournefolic Acid B Ethylester
The discovery of this compound is rooted in the study of traditional medicinal plants. Researchers, investigating the chemical constituents of these plants, were the first to isolate this novel compound.
This compound was first isolated from the stems of Tournefortia sarmentosa Lam., a plant belonging to the Boraginaceae family. mdpi.comacs.orgnih.gov This plant has a history of use in Taiwan for various traditional purposes, including as a detoxicant and to promote blood circulation. mdpi.comiastate.edu The investigation into its chemical makeup was driven by an interest in its antioxidative polyphenolic compounds. acs.org Through a process guided by the inhibition of Cu2+-induced low-density-lipoprotein (LDL) peroxidation, researchers successfully isolated four new benzenoids, one of which was this compound. acs.orgnih.gov This discovery highlighted T. sarmentosa as a key natural source of this compound. iastate.edu
Further research has identified another botanical source for the related compound, Tournefolic acid B. It has been derived from Clinopodium chinense (Benth.) Kuntze, a traditional Chinese herb also known as "Feng Lun Cai". nih.govsci-hub.se This plant is recognized in traditional Chinese medicine for its various therapeutic properties. nih.govsci-hub.se While the ethyl ester form was specifically isolated from Tournefortia sarmentosa, the presence of the parent acid in Clinopodium chinense is noteworthy. nih.govsci-hub.se
Chromatographic and Spectroscopic Methodologies for Isolation
The isolation and purification of this compound from its natural sources necessitate the use of sophisticated separation and analytical techniques.
The initial extraction from the stems of T. sarmentosa involved an aqueous ethanolic extract, which was then partitioned between ethyl acetate (B1210297) and water. acs.org The antioxidative, water-soluble fraction was then subjected to a series of column chromatography steps. acs.org Techniques such as Diaion HP-20 and Sephadex LH-20 column chromatography were instrumental in separating the various chemical constituents, ultimately leading to the isolation of pure this compound. acs.org
Once isolated, the precise chemical structure of this compound was determined using a suite of spectroscopic methods.
Infrared (IR) Spectroscopy: The IR spectrum of the compound revealed the presence of key functional groups, including hydroxyl, aromatic, and ester absorption bands. acs.org
Mass Spectrometry (MS): High-resolution electron impact mass spectrometry (HREIMS) was crucial in determining the molecular formula of the parent compound, Tournefolic acid B, as C17H12O6. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR spectra provided detailed information about the carbon-hydrogen framework of the molecule. The spectra of this compound were very similar to its parent acid, with the key difference being the additional signals confirming the presence of an ethyl ester group instead of a free carboxylic acid. acs.org Advanced NMR techniques like Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) were used to confirm the connectivity of the atoms within the molecule. acs.org For instance, the HMBC spectrum showed diagnostic correlations that helped to piece together the structure. acs.org
The following table summarizes the key spectroscopic data that contributed to the structural elucidation of Tournefolic acid B and its ethyl ester.
| Spectroscopic Technique | Observation for Tournefolic Acid B | Inference | Observation for this compound | Inference |
| IR | Hydroxyl, aromatic, and carboxyl absorption bands | Presence of OH, aromatic rings, and COOH group | Hydroxyl, aromatic, and ester absorption bands acs.org | Presence of OH, aromatic rings, and COOR group |
| HREIMS | Molecular formula C17H12O6 acs.org | Established the elemental composition | - | - |
| ¹H NMR | Signals for two ortho-coupled phenyl protons, two isolated phenyl protons, two trans-olefinic protons, and two olefinic protons with a coupling constant of 11.4 Hz acs.org | Supported a dibenzooxepin derivative structure acs.org | Similar to Tournefolic acid B, with additional signals for an ethyl group acs.org | Confirmed the presence of the ethyl ester moiety |
| ¹³C NMR | Revealed five oxygenated carbons and a conjugated carboxyl carbon acs.org | Confirmed the presence of multiple oxygen-containing functional groups and a carboxylic acid | Similar to Tournefolic acid B, with signals corresponding to the ethyl ester | Confirmed the replacement of the carboxylic acid with an ethyl ester |
| HMBC | Diagnostic correlations helped establish the connectivity of the molecular framework acs.org | Confirmed the overall structure of Tournefolic acid B | - | Confirmed the structure of the ethyl ester derivative acs.org |
Confirmation of Dibenzo[b,f]oxepine Core and Ester Moiety
The collective spectroscopic evidence strongly supported that Tournefolic acid B possesses a dibenzo[b,f]oxepine core structure. mdpi.comacs.org This tricyclic system is a key feature of the molecule. mdpi.com The structure was further established as 3-(4,7,8-trihydroxydibenzo[b,f]oxepin-1-yl)acrylic acid. acs.orgsci-hub.se
For this compound, the spectroscopic data, particularly from NMR, clearly indicated the replacement of the carboxylic acid group with an ethyl ester moiety. acs.org This was further solidified by a chemical derivatization experiment where the acetylation of this compound yielded a triacetate derivative, confirming the presence of three hydroxyl groups. acs.org Therefore, the structure of this compound was definitively assigned as the ethyl ester of Tournefolic acid B. acs.org
Chemical Synthesis and Analog Development
Total Synthesis Strategies for Tournefolic Acid B Ethylester
The total synthesis of this compound (TABE) has been accomplished through a multi-step sequence, typically involving 6 to 7 steps from commercially available starting materials. ncl.edu.tw A key feature of the strategy is the use of benzyl (B1604629) groups as protecting groups for the phenolic hydroxyls, which are removed in the final step of the synthesis. ncl.edu.tw The central dibenzo[b,f]oxepine framework is constructed by first forming a stilbene (B7821643) intermediate, which then undergoes an intramolecular cyclization. ncl.edu.twbeilstein-journals.org Following the formation of the core structure, the acrylic acid moiety is installed via a palladium-catalyzed cross-coupling reaction. ncl.edu.tw This convergent approach allows for the synthesis of not only TABE but also its parent compound, Tournefolic acid B, and other derivatives for structure-activity relationship studies. ncl.edu.tw
The construction of the complex structure of this compound relies on a series of powerful and well-established organic reactions. Each reaction serves a specific purpose in assembling the molecule's distinct structural features.
Table 1: Overview of Key Synthetic Reactions
| Reaction | Purpose in Synthesis | Key Reagents/Catalysts |
|---|---|---|
| Wittig Reaction | Formation of a stilbene intermediate | Phosphonium (B103445) ylide, Aldehyde |
| Ullmann Condensation | Construction of the dibenzo[b,f]oxepine ring | Copper catalyst (e.g., CuBr·DMS) |
| Heck Reaction | Installation of the acrylic acid side chain | Palladium catalyst (e.g., Pd(OAc)2) |
| Debenzylation | Removal of protecting groups to yield the final product | Boron trichloride (B1173362) (BCl3) or Boron tribromide (BBr3) |
Key Reaction Methodologies Utilized
Wittig Reaction Applications
The Wittig reaction is a cornerstone in organic synthesis for creating carbon-carbon double bonds, converting aldehydes or ketones into alkenes. wikipedia.orgnih.gov In the synthesis of this compound, its primary application is the formation of a crucial stilbene intermediate. ncl.edu.twbeilstein-journals.org This is achieved by reacting a substituted benzaldehyde (B42025) with a triphenyl phosphonium ylide. wikipedia.org The formation of the highly stable triphenylphosphine (B44618) oxide byproduct provides the thermodynamic driving force for the reaction. udel.edu The stereochemical outcome of the Wittig reaction, which can produce either the (E)- or (Z)-alkene, is dependent on the nature of the substituents on the ylide. organic-chemistry.org For the synthesis of the dibenzo[b,f]oxepine core, the resulting stilbene derivative serves as the direct precursor for the subsequent cyclization step. beilstein-journals.org
The Ullmann condensation, or Ullmann etherification, is a classic and effective method for forming diaryl ethers, often employing a copper catalyst. beilstein-journals.orgsemanticscholar.org This reaction is pivotal in the synthesis of this compound for constructing the central seven-membered dibenzo[b,f]oxepine ring. ncl.edu.tw The strategy involves an intramolecular Ullmann-type coupling of a stilbene precursor that possesses a hydroxyl group and a suitably positioned halogen (typically bromine or iodine) on the two aromatic rings. beilstein-journals.orgnih.gov The use of a copper(I) catalyst, such as a complex of copper(I) bromide and dimethyl sulfide (B99878) (CuBr·DMS), facilitates the cyclization to form the oxepine ring system in good yield. beilstein-journals.orgsemanticscholar.org This ring-closing step is one of the most critical transformations in the entire synthetic sequence, establishing the core scaffold of the natural product. nih.govmdpi.com
The Heck reaction is a versatile palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. mdpi.com It has found extensive use in the synthesis of complex natural products. nih.gov In the total synthesis of this compound, the Heck reaction is employed to introduce the ethyl acrylate (B77674) side chain onto the pre-formed dibenzo[b,f]oxepine skeleton. ncl.edu.tw This transformation typically involves the coupling of an aryl halide or triflate derivative of the dibenzo[b,f]oxepine with ethyl acrylate in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297), and a base. mdpi.comresearchgate.net The reaction is attractive due to its high chemoselectivity and relatively mild conditions. mdpi.com This late-stage installation of the acrylic acid moiety is an efficient step to complete the carbon skeleton of the target molecule. ncl.edu.tw
In multi-step syntheses of complex molecules like this compound, protecting groups are often used to mask reactive functional groups, such as phenolic hydroxyls, to prevent them from interfering with subsequent reactions. ncl.edu.twresearchgate.net Benzyl ethers are commonly used for this purpose due to their stability under various reaction conditions. The final step in the synthesis of this compound is the removal of these benzyl protecting groups to unveil the free hydroxyl groups present in the natural product. ncl.edu.tw A common and effective method for this debenzylation is the use of a strong Lewis acid, such as boron tribromide (BBr₃) or boron trichloride (BCl₃), at low temperatures. ncl.edu.twresearchgate.net This cleavage reaction yields the final target compound. researchgate.net
Gram-Scale Synthesis Considerations and Optimization
The core challenge in the synthesis lies in the construction of the dibenzo[b,f]oxepin skeleton. nih.gov Key strategic considerations involved forming the diaryl ether and the stilbene functionalities. nih.gov Researchers explored several well-known synthetic reactions to achieve these transformations, including:
Diaryl ether formation: Ullmann coupling and nucleophilic aromatic substitution (SNAr) of an aryl fluoride (B91410) were initially attempted. nih.govresearchgate.net
Stilbene formation: The Mizoroki–Heck reaction, Wittig reaction, and ring-closing metathesis were investigated. nih.govresearchgate.net
However, due to the presence of multiple oxygenated and halogenated substituents on the aromatic rings, many of these standard routes resulted in complex product mixtures and low yields. nih.gov Optimization efforts led to a more reliable pathway, though specific details of the optimized gram-scale process highlight the synthetic complexity of this class of molecules. mdpi.comnih.gov A thesis by Shih Chieh Yu outlines a total synthesis of both Tournefolic acid B and its ethyl ester, employing a Wittig reaction and an Ullmann condensation to construct the dibenzo[b,f]oxepine core, followed by a Heck reaction to install the acrylic acid side chain. ncl.edu.tw
Synthesis of this compound Derivatives and Analogues
The primary driver for synthesizing derivatives of this compound is to investigate the structure-activity relationships (SAR) and potentially discover analogs with improved biological profiles. sorbonne-nouvelle.frnih.gov The design principles for these modifications focus on systematically altering key functional groups within the molecule to understand their influence on activity. nih.gov
Key structural features targeted for modification include:
The Carboxylic Acid/Ester Group: This position is a primary target for modification. Converting the acid to various amides and esters allows for probing the effects of charge, hydrogen bonding capability, and lipophilicity. sorbonne-nouvelle.frnih.gov Studies have shown that amidation at this position can be beneficial for cardioprotective activity. sorbonne-nouvelle.frnih.govnih.gov
The Phenolic Hydroxyl Groups: These groups are crucial for activity. Research indicates that methylation of the phenolic hydroxyls leads to a significant decrease in cardioprotective effects, highlighting their importance, likely for receptor binding or antioxidant activity. sorbonne-nouvelle.frnih.govnih.gov
The Dibenzo[b,f]oxepin Core: Modifications to the core seven-membered ring, such as creating azepine analogs (where the oxygen is replaced by nitrogen), have been explored. sorbonne-nouvelle.frnih.gov These changes fundamentally alter the geometry and electronic properties of the scaffold and have yielded analogs that retain cardioprotective activity. sorbonne-nouvelle.frnih.govnih.gov
The synthesis of derivatives involves established organic chemistry methodologies applied to the Tournefolic acid B scaffold.
Ester and Amide Variations: To create variations at the carboxylic acid position, standard coupling reactions are employed. For the synthesis of amide derivatives, Tournefolic acid B is activated, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive such as DMAP (4-dimethylaminopyridine), followed by the addition of a desired primary or secondary amine. mdpi.comnih.gov This allows for the preparation of a diverse library of amides.
Core Variations: Creating variations in the dibenzo[b,f]oxepin core is a more complex undertaking that often requires a new multi-step synthesis. For example, the preparation of azepine analogs involves building a related iminodibenzyl (B195756) skeleton. nih.gov General strategies for constructing the dibenzo[b,f]oxepine ring itself include intramolecular SNAr reactions, Ullman diaryl ether synthesis followed by Friedel-Crafts reaction, and one-pot methods involving aldol (B89426) condensation and intramolecular ether formation. mdpi.com These foundational methods can be adapted to introduce different substituents or heteroatoms into the core structure.
The table below summarizes some of the synthesized amide derivatives of Tournefolic acid B, illustrating the types of variations explored. mdpi.com
| Compound ID | Amine Used for Synthesis |
| 12a | n-Butylamine |
| 12b | Prop-2-yn-1-amine |
| 12c | 2,2,2-Trifluoroethan-1-amine |
| 12d | Piperidine |
Tournefolic acid B, its methyl ester, and its ethyl ester are closely related compounds, often isolated together from natural sources. nih.gov Their interconversion in the lab is a key synthetic step.
Tournefolic Acid B Methyl Ester: The methyl ester is typically prepared from Tournefolic acid B via standard esterification procedures. One common method involves reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, often under reflux conditions. researchgate.net Alternatively, milder methods like using diazomethane (B1218177) or trimethylsilyldiazomethane (B103560) can be used, although these reagents are hazardous. A safer and common method is the reaction with methyl iodide or dimethyl sulfate (B86663) in the presence of a non-nucleophilic base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetone (B3395972) or DMF. iastate.edu
Tournefolic Acid B: The free acid, Tournefolic acid B, can be obtained by the hydrolysis of either the ethyl or methyl ester. nih.gov This is typically achieved under basic conditions, for example, by heating the ester with an aqueous solution of a base like sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH) in a co-solvent such as methanol or THF. Following the reaction, an acidic workup is required to protonate the resulting carboxylate salt and yield the final carboxylic acid. nih.gov In syntheses where acid-labile protecting groups are used (like benzyl ethers), the final deprotection step to reveal the phenolic hydroxyls can sometimes be performed concurrently with ester hydrolysis. For instance, using a strong Lewis acid like boron tribromide (BBr₃) can cleave both benzyl ethers and methyl/ethyl esters to furnish the final Tournefolic acid B. researchgate.net
Biological Activities and Mechanistic Investigations at the Cellular and Molecular Level
Neuroprotective Efficacy and Associated Mechanisms
Tournefolic acid B ethylester (TABE), an ester derivative of Tournefolic acid B, has been identified as a compound with neuroprotective properties. nih.gov Research has focused on its ability to counteract neuronal damage induced by excitotoxicity, a process implicated in various neurodegenerative conditions. nih.govexplorationpub.com The compound confers its protective effects through a multi-faceted mechanism involving the modulation of several key cellular pathways that are triggered during neurotoxic insults. nih.gov
Attenuation of N-methyl-D-aspartate (NMDA)-Mediated Excitotoxicity in Neuronal Models
This compound has demonstrated the ability to attenuate neuronal cell death caused by N-methyl-D-aspartate (NMDA)-mediated excitotoxicity in primary cultures of rat cortical neurons. nih.gov While its protective effect was found to be less potent than its methyl ester counterpart (Tournefolic acid B methyl ester, or TABM), TABE still significantly mitigated the neuronal damage induced by NMDA exposure. nih.gov The underlying neuroprotective mechanisms involve interference with several downstream events triggered by excessive NMDA receptor activation. nih.govresearchgate.net
A critical mechanism by which this compound confers neuroprotection is by inhibiting the activation of the caspase cascade, a family of proteases central to the execution of apoptosis, or programmed cell death. nih.gov In neuronal models of NMDA-induced excitotoxicity, treatment with this compound resulted in a significant reduction in the activity of multiple initiator and effector caspases. researchgate.net
Specifically, it attenuated the NMDA-mediated activity of caspases 2, 3, and 6 by approximately 49-50%, and caspase 8 by nearly 60%. researchgate.net The compound also demonstrated a substantial effect on caspase 9, reducing its activity by about 78%. researchgate.net Furthermore, this compound was shown to decrease the NMDA-induced cleavage of procaspase 12, indicating its ability to block this specific pathway of apoptosis linked to endoplasmic reticulum stress. nih.govresearchgate.net
| Caspase | Percentage Attenuation of Activity (%) |
|---|---|
| Caspase 2 | 50.4 ± 14.5 |
| Caspase 3 | 48.9 ± 9.9 |
| Caspase 6 | 49.2 ± 10.1 |
| Caspase 8 | 59.6 ± 13.6 |
| Caspase 9 | 78.3 ± 12.7 |
| Procaspase 12 (cleavage) | 39.3 ± 7.5 |
Oxidative stress is a key component of excitotoxic neuronal damage. explorationpub.com Research has shown that this compound effectively eliminates the accumulation of superoxide (B77818) anion (O2•−), a highly reactive free radical, in neurons following NMDA receptor overstimulation. nih.govresearchgate.net This antioxidant activity is a crucial part of its neuroprotective profile, helping to prevent the cellular damage caused by reactive oxygen species. nih.govnih.gov
The neuroprotective mechanism of Tournefolic acid B derivatives is linked to the modulation of mitochondrial function. nih.gov Excessive NMDA receptor activation leads to a significant depolarization of the mitochondrial membrane, a key event in the pathway toward cell death. nih.gov The protective action of this compound is associated with the attenuation of these mitochondrial stress events, which in turn prevents the downstream activation of the caspase cascade and the accumulation of superoxide anions. nih.govresearchgate.net
Counteracting Amyloid Beta (Aβ) Protein-Mediated Neurotoxicity
Based on the available scientific literature, there are no specific research findings that detail the direct effects of this compound on neurotoxicity mediated by Amyloid Beta (Aβ) protein. Studies have investigated the parent compound, Tournefolic acid B, in this context, but data focusing solely on the ethylester derivative are not present in the search results. mdpi.comnih.gov
Impact on Glutamate-Mediated Neurotoxicity
Tournefolic acid B and its esters have been shown to have a significant protective impact against glutamate-mediated neurotoxicity, a common pathway in many neurodegenerative diseases. The ethyl ester of Tournefolic acid B (TABE), along with the methyl ester (TABM), has demonstrated the ability to attenuate cell death induced by N-methyl-D-aspartate (NMDA), a type of glutamate (B1630785) receptor. nih.gov
In studies with rat cortical neurons, treatment with 50 µM NMDA resulted in approximately 48.7% cell death. nih.gov The application of 50 µM TABM attenuated this NMDA-induced cell death by about 60.9%, with TABE also showing a protective, albeit lesser, effect. nih.gov A key mechanism behind this neuroprotection is the inhibition of caspase activation. Both TABM and TABE were found to abrogate the NMDA-induced activation of several caspases, including caspases 2, 3, 6, 8, and 9, by a significant margin. nih.gov
Furthermore, these ester derivatives were also observed to block the activation of caspase 12, which is specifically implicated in endoplasmic reticulum stress-induced apoptosis. nih.gov Another critical aspect of their protective action is the elimination of NMDA-induced accumulation of superoxide anions (O2-•), indicating a potent antioxidant effect at the cellular level. nih.gov The methyl ester of Tournefolic acid B has also been shown to eliminate the accumulation of reactive oxygen species (ROS) induced by glutamate and to block the activation of the caspase cascade, thereby conferring its neuroprotective effects. nih.gov
Effects of Tournefolic Acid B Esters on NMDA-Mediated Neurotoxicity
| Compound | Concentration | Effect on NMDA-Induced Cell Death | Effect on Caspase Activation | Effect on Superoxide Anion Accumulation |
|---|---|---|---|---|
| Tournefolic acid B methyl ester (TABM) | 50 µM | Attenuated by ~60.9% | Abrogated activation of caspases 2, 3, 6, 8, and 9 | Eliminated accumulation |
| This compound (TABE) | 50 µM | Attenuated (to a lesser extent than TABM) | Abrogated activation of caspases 2, 3, 6, 8, and 9 | Eliminated accumulation |
Antioxidative and Anti-Lipid-Peroxidative Research
Evaluation of Anti-LDL-Peroxidative Activity
This compound has been identified as a potent inhibitor of low-density lipoprotein (LDL) peroxidation. In a study focused on identifying anti-lipid-peroxidative principles from Tournefortia sarmentosa, this compound was isolated and its activity was evaluated. nih.gov
The study utilized a Cu2+-induced LDL peroxidation model to assess the antioxidative capacity of the isolated compounds. The results demonstrated that this compound exhibited more potent anti-LDL-peroxidative activity than probucol, a well-known lipid-lowering agent with antioxidant properties that is often used as a reference compound in such studies. nih.gov This finding highlights the significant potential of this compound in protecting LDL from oxidative damage, a key event in the pathogenesis of atherosclerosis.
General Antioxidant Potency in Cellular Systems
While specific studies focusing solely on the general antioxidant potency of this compound in various cellular systems are not extensively detailed in the provided research, its strong anti-LDL-peroxidative activity is a clear indicator of its significant antioxidant capabilities. nih.gov The process of lipid peroxidation is a chain reaction of oxidative degradation of lipids, and the ability to inhibit this process demonstrates a powerful capacity to neutralize free radicals and reactive oxygen species.
The neuroprotective effects observed in cellular systems, as detailed in the previous sections, also point to its antioxidant potency. For instance, the elimination of glutamate-induced accumulation of reactive oxygen species (ROS) and NMDA-induced superoxide anion accumulation by its ester derivatives are direct evidence of its antioxidant action within a cellular context. nih.govnih.gov These actions are crucial in protecting cells from oxidative stress-induced damage and subsequent apoptosis.
Immunoregulatory Studies on Macrophage Function
There is currently no specific scientific research available that has investigated the immunoregulatory effects of this compound on macrophage function.
Suppression of Intracellular Reactive Oxygen Species (ROS) Production
This compound has demonstrated notable activity in the suppression of intracellular reactive oxygen species (ROS), specifically the superoxide anion (O₂⁻). In a study investigating the effects of Tournefolic acid B (TAB) and its ester derivatives on N-methyl-D-aspartate (NMDA)-mediated excitotoxicity in rat cortical neurons, the ethyl ester (referred to as TABE in the study) was shown to eliminate the NMDA-induced accumulation of superoxide anions. nih.govresearchgate.net
Treatment of cortical neurons with 50 μM NMDA led to a significant increase in the intracellular levels of O₂⁻. researchgate.net However, the presence of 50 μM this compound diminished this NMDA-induced superoxide accumulation by 68.2 ± 26.5% at 20 minutes of treatment. researchgate.net This effect is part of a broader neuroprotective mechanism, where the reduction in superoxide levels contributes to the attenuation of NMDA-mediated excitotoxicity. nih.govresearchgate.net The accumulation of superoxide is a key event in oxidative stress that can lead to cellular damage. nih.govescholarship.org The ability of this compound to counteract this process highlights its antioxidant potential at the cellular level.
| Treatment | Effect on Superoxide Anion (O₂⁻) Accumulation | Percentage of Inhibition | Source |
|---|---|---|---|
| 50 μM NMDA | Significant increase | N/A | researchgate.net |
| 50 μM NMDA + 50 μM this compound | Diminished accumulation | 68.2 ± 26.5% | researchgate.net |
Enhancement of Phagocytic Activity and Proinflammatory Cytokine Release
Scientific literature from the conducted searches does not provide direct evidence regarding the specific effects of this compound on the enhancement of phagocytic activity or the release of proinflammatory cytokines. While some studies on the aqueous extract of Tournefortia sarmentosa, the plant from which Tournefolic acid B is derived, have reported contradictory results on cytokine release and an increase in phagocytosis by certain components like caffeic acid, these effects have not been specifically attributed to this compound. semanticscholar.org
Cardioprotective Research (Based on Tournefolic Acid B, implications for ethylester)
Research on the parent compound, Tournefolic acid B, has revealed significant cardioprotective effects, which suggest potential similar activities for its ethylester derivative. These investigations have primarily focused on its role in mitigating myocardial ischemia/reperfusion (I/R) injury. nih.govfrontiersin.orgnih.gov
Inhibition of Endoplasmic Reticulum (ER) Stress-Regulated Apoptosis
Tournefolic acid B has been shown to protect against myocardial I/R injury by inhibiting apoptosis regulated by endoplasmic reticulum (ER) stress. nih.gov I/R injury is known to trigger ER stress, which is marked by the activation of ER-resident proteins such as Grp78, ATF6, PERK, and eIf2α. nih.gov Treatment with Tournefolic acid B was found to refrain the activation of these proteins. nih.gov Furthermore, it inhibited the expression of the pro-apoptotic factor CHOP and caspase-12, both of which are key mediators of ER stress-induced apoptosis. nih.govd-nb.infomdpi.com By increasing the Bcl-2/Bax ratio, Tournefolic acid B further shifts the balance away from apoptosis. nih.gov
Role of PI3K/AKT Signaling Pathways in Cardioprotection
The cardioprotective effects of Tournefolic acid B are closely linked to the activation of the PI3K/AKT signaling pathway. nih.govfrontiersin.org This pathway is crucial in regulating cell survival and inhibiting apoptosis. d-nb.info Studies have demonstrated that Tournefolic acid B enhances the phosphorylation of both PI3K and AKT. nih.gov The activation of this pathway is believed to be upstream of the observed reduction in ER stress and apoptosis, indicating that Tournefolic acid B exerts its cardioprotective effects by modulating this key signaling cascade. nih.govfrontiersin.org
Reduction of Oxidative Stress in Myocardial Models
| Mechanism | Key Molecular Targets/Pathways | Observed Effects | Source |
|---|---|---|---|
| Inhibition of ER Stress-Regulated Apoptosis | Grp78, ATF6, PERK, eIf2α, CHOP, Caspase-12, Bcl-2/Bax ratio | Decreased activation of ER stress proteins; Reduced expression of pro-apoptotic factors; Increased anti-apoptotic markers | nih.gov |
| Activation of Pro-Survival Signaling | PI3K/AKT Pathway | Enhanced phosphorylation of PI3K and AKT | nih.govfrontiersin.org |
| Reduction of Oxidative Stress | Cellular redox environment | Suppression of oxidative stress in myocardial tissue | nih.govnih.gov |
Investigation of ADP-Induced Platelet Aggregation Inhibition (Associated with Tournefortia sarmentosa extract components)
Structure Activity Relationship Sar and Molecular Modeling
Elucidation of Structural Determinants for Biological Activities
The biological activities of Tournefolic acid B ethylester and its analogs are intrinsically linked to their chemical structures, particularly the dibenzo[b,f]oxepine core and the nature of the substituent on the acrylic acid side chain. iastate.edumdpi.com Research into this class of compounds has revealed key structural features that govern their efficacy, primarily in the context of neuroprotection. researchgate.netnih.gov
A pivotal structural determinant is the esterification of the carboxylic acid group of the parent compound, Tournefolic acid B. Studies have shown that converting the carboxylic acid to a methyl or ethyl ester significantly enhances neuroprotective activity against N-methyl-D-aspartate (NMDA)-mediated excitotoxicity. researchgate.netnih.gov While Tournefolic acid B itself shows limited to no protective effect in this context, its ester derivatives, Tournefolic acid B methyl ester and this compound, are potent neuroprotective agents. nih.gov This suggests that the modification of this functional group is crucial for the molecule's ability to interact with its biological targets or to traverse cellular membranes to reach its site of action.
The dibenzo[b,f]oxepine scaffold itself is a well-recognized pharmacophore associated with a wide range of biological properties, including anticancer, anti-inflammatory, and neuroprotective effects. nih.gov The tricyclic system provides a rigid, three-dimensional structure that facilitates specific interactions with biological macromolecules. nih.govnih.gov The precise substitution pattern on the aromatic rings of this core structure can further modulate activity and selectivity. mdpi.comnih.gov In the case of the Tournefolic acid B series, the specific arrangement of hydroxyl and other groups on the dibenzo[b,f]oxepine skeleton, combined with the esterified side chain, creates a molecule capable of attenuating complex cell death pathways initiated by excitotoxic insults. nih.gov The ester moiety likely improves the lipophilicity of the compound, which may enhance its ability to cross the blood-brain barrier and cell membranes, a critical factor for neuroprotective agents. mdpi.com
Comparative Analysis of Tournefolic Acid B, Tournefolic Acid B Methyl Ester, and this compound Activity Profiles
Direct comparative studies have been conducted to evaluate the differing biological effects of Tournefolic acid B (TAB), Tournefolic acid B methyl ester (TABM), and this compound (TABE), particularly their neuroprotective capabilities in rat cortical neurons. researchgate.netnih.gov The findings highlight a clear structure-activity relationship where the ester derivatives exhibit significantly greater potency than the parent carboxylic acid in mitigating NMDA-mediated excitotoxicity. nih.gov
In assays measuring cell viability after exposure to toxic levels of NMDA, both TABM and TABE demonstrated substantial neuroprotective effects, whereas TAB was largely inactive. researchgate.net At a concentration of 50 µM, TABM was found to abrogate NMDA-induced cell death by approximately 60.9%, with TABE showing a slightly lesser, but still significant, protective effect. nih.gov This superior activity of the esterified forms was consistent across multiple cell death markers, including lactate (B86563) dehydrogenase (LDH) release. researchgate.net
The mechanistic basis for this difference in activity lies in their differential ability to modulate downstream events of NMDA receptor activation. Both TABM and TABE were effective at blocking the activation of multiple caspases (including caspases 2, 3, 6, 8, 9, and 12) triggered by NMDA, with TABM generally showing stronger inhibition (80-90% reduction) than TABE (50-60% reduction). nih.gov Furthermore, the ester derivatives effectively eliminated the NMDA-induced accumulation of superoxide (B77818) anions (O₂⁻), a key step in oxidative stress-induced cell death. nih.gov A critical finding was that 50 µM TABM significantly reduced the elevation of Ca²⁺ levels within the mitochondria and endoplasmic reticulum (ER) following NMDA stimulation, an effect not observed in the cytosol. nih.gov This suggests that the neuroprotective mechanism of the ester derivatives involves the specific stabilization of intracellular calcium homeostasis in these organelles, thereby preventing mitochondrial dysfunction and subsequent activation of apoptotic pathways. nih.gov
| Compound | Effect on Cell Death (MTT Assay) | Effect on Caspase Activation | Effect on Superoxide (O₂⁻) Accumulation | Effect on Mitochondrial/ER Ca²⁺ Elevation |
|---|---|---|---|---|
| Tournefolic acid B (TAB) | No significant protection | No significant inhibition | No significant reduction | Not reported |
| Tournefolic acid B methyl ester (TABM) | ~61% reduction in cell death | Strong inhibition (~80-90%) | Eliminated accumulation | Significantly diminished elevation |
| This compound (TABE) | Significant reduction (less than TABM) | Moderate inhibition (~50-60%) | Eliminated accumulation | Not explicitly detailed but implied similar action to TABM |
Computational Chemistry and Molecular Docking Studies
Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in characterizing the three-dimensional structure and electronic properties of the dibenzo[b,f]oxepine scaffold. nih.govmdpi.comresearchgate.net These analyses reveal that the dibenzo[b,f]oxepine core is not a planar structure. Instead, it adopts a bent, non-planar conformation often described as "saddle-shaped" or having a "butterfly" geometry. nih.gov
Calculations using DFT methods, such as B3LYP/6-311++G(2d,p), have been used to determine the optimum structure of the dibenzo[b,f]oxepine system. nih.gov These studies confirm that the seven-membered oxepine ring is puckered, leading to significant dihedral angles between the two fused benzene (B151609) rings. This distinct three-dimensional shape is crucial as it dictates how the molecule can fit into the binding pockets of biological targets. The electronic structure analysis, including the calculation of HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, provides insights into the molecule's reactivity and its potential to engage in various types of chemical interactions. researchgate.netmdpi.com This foundational computational work on the core scaffold is essential for understanding the behavior of more complex derivatives like this compound.
Molecular docking studies have been employed to predict and analyze the interactions between dibenzo[b,f]oxepine derivatives and their potential biological targets. nih.govmdpi.com A significant target identified for this class of compounds is tubulin, a protein critical for microtubule formation and cell division. mdpi.comnih.gov Docking simulations have shown that dibenzo[b,f]oxepine-based molecules can bind to the colchicine (B1669291) binding site on the β-tubulin subunit. mdpi.commdpi.com
The predicted binding mode typically involves the dibenzo[b,f]oxepine scaffold inserting into a hydrophobic pocket within the colchicine binding site. nih.govmdpi.com The interactions are primarily stabilized by hydrophobic forces between the aromatic rings of the compound and nonpolar amino acid residues in the protein pocket. mdpi.com In some cases, these interactions can be further stabilized by hydrogen bonds, depending on the specific substituents on the dibenzo[b,f]oxepine core. mdpi.com For instance, molecular dynamics studies suggest the tricyclic core binds in a manner similar to other known H₁R antagonists like doxepin (B10761459) in their respective receptors. nih.gov While specific docking studies for this compound are not widely reported, the research on analogous compounds strongly suggests that its dibenzo[b,f]oxepine core would facilitate binding to protein pockets, such as the colchicine site on tubulin, through similar hydrophobic and hydrogen-bonding interactions. nih.govresearchgate.net
Analytical Methodologies for Research and Quantification
Chromatographic Techniques for Purity Assessment and Quantification
Chromatographic methods are indispensable for the isolation and purity assessment of Tournefolic acid B ethylester from its natural source. These techniques separate the compound from a complex mixture based on the differential distribution of its components between a stationary and a mobile phase.
Initial isolation of this compound from the aqueous ethanolic extract of Tournefortia sarmentosa stems involves partitioning between ethyl acetate (B1210297) and water. acs.org The subsequent purification of the active fractions is achieved through column chromatography. Specific techniques that have been utilized include chromatography over Diaion HP-20 and Sephadex LH-20 columns. acs.org While detailed parameters for techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are not extensively documented in publicly available literature, the principles of these methods are applicable for the purity assessment and quantification of the isolated compound.
For instance, a hypothetical HPLC method for purity analysis would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often with an acid modifier like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The quantification would be achieved by creating a calibration curve from standards of known concentration and integrating the peak area of the analyte.
Table 1: Illustrative Chromatographic Parameters for Purity Assessment
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
|---|---|---|
| Column | Reversed-phase C18, 4.6 x 250 mm, 5 µm | Capillary column (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm |
| Mobile Phase/Carrier Gas | Gradient of Water (0.1% Formic Acid) and Acetonitrile | Helium |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detector | UV-Vis or Diode Array Detector (DAD) | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Injection Volume | 10 µL | 1 µL (split or splitless) |
| Temperature | Ambient or controlled (e.g., 25 °C) | Temperature program (e.g., initial temp, ramp, final temp) |
| Retention Time | Compound-specific, dependent on exact conditions | Compound-specific, dependent on exact conditions |
Spectrometric Approaches for Structural Confirmation in Research Samples
Spectrometric methods are crucial for the unambiguous structural elucidation of this compound. These techniques provide detailed information about the molecular weight, elemental composition, and the connectivity of atoms within the molecule.
Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS) has been used to determine the molecular formula of related compounds like Tournefolic acid B, which was found to be C17H12O6. acs.org For this compound, mass spectrometry would confirm the addition of an ethyl group (C2H5) and the loss of a proton, resulting in a distinct molecular ion peak corresponding to the formula C19H16O6.
Infrared (IR) Spectroscopy: The IR spectrum of this compound reveals key functional groups present in the molecule. Characteristic absorption bands for hydroxyl (-OH), aromatic (C=C), and ester (C=O) groups are expected and have been observed. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for detailing the carbon-hydrogen framework of this compound. The chemical shifts, multiplicities, and coupling constants in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the precise assignment of each proton and carbon atom in the structure. The spectra of this compound are noted to be similar to those of Tournefolic acid B, with the key difference being the presence of signals corresponding to an ethyl ester group. acs.org Two-dimensional NMR techniques such as Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed to confirm the connectivity between protons and carbons, solidifying the structural assignment. acs.org
Table 2: Key Spectroscopic Data for this compound
| Analytical Technique | Observed Features | Interpretation |
|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Molecular ion peak consistent with C19H16O6 | Confirms the elemental composition and molecular weight. |
| Infrared (IR) Spectroscopy | Absorption bands for hydroxyl, aromatic, and ester groups | Indicates the presence of key functional groups. acs.org |
| ¹H Nuclear Magnetic Resonance (NMR) | Signals for an ethyl group (triplet and quartet), aromatic protons, and olefinic protons | Provides detailed information on the proton environment and connectivity. The presence of the ethyl ester group is a distinguishing feature from Tournefolic acid B. acs.org |
| ¹³C Nuclear Magnetic Resonance (NMR) | Resonances for ester carbonyl, aromatic, and aliphatic carbons | Reveals the number and electronic environment of unique carbon atoms in the molecule. |
| 2D NMR (HMQC, HMBC) | Correlations between specific proton and carbon signals | Confirms the bonding network and finalizes the structural elucidation. acs.org |
Future Research Directions and Potential Applications in Chemical Biology
Exploration of Undiscovered Biological Activities
The primary biological activity identified for Tournefolic acid B ethylester is its neuroprotective effect against N-methyl-D-aspartate (NMDA)-mediated excitotoxicity in rat cortical neurons. nih.gov Research has demonstrated its ability to attenuate neuronal death induced by NMDA. nih.gov While this provides a strong foundation, the full spectrum of its biological activities remains largely unexplored.
Future research should extend beyond excitotoxicity to investigate other potential therapeutic areas. Given that oxidative stress and apoptosis are common mechanisms in various pathologies, the known effects of this compound on these pathways suggest its potential relevance in other conditions. nih.govnih.govscienceopen.com Investigations could be directed towards its effects on:
Anti-inflammatory responses: Chronic inflammation is a key component of many neurodegenerative diseases and other chronic conditions.
Cardioprotection: The parent compound, Tournefolic acid B, has been studied for its protective effects against myocardial ischemia/reperfusion injury. nih.gov It would be valuable to determine if the ethyl ester derivative shares these properties.
Anticancer activity: Many natural products and their derivatives exhibit cytotoxic effects against cancer cell lines. Screening this compound against various cancer cell lines could reveal novel therapeutic potentials.
Investigation of Novel Molecular Targets and Signaling Pathways
Current research indicates that this compound confers its neuroprotective effects through the modulation of specific signaling pathways initiated by NMDA receptor activation. nih.gov The compound has been shown to significantly interfere with the downstream events of NMDA-induced excitotoxicity. nih.gov
Specifically, this compound abrogates the NMDA-induced activation of several key caspases. nih.gov Caspases are a family of proteases that play essential roles in programmed cell death or apoptosis. nih.gov The ethyl ester derivative inhibits the activation of caspases 2, 3, 6, 8, and 12. nih.gov This broad-spectrum caspase inhibition highlights a critical aspect of its mechanism of action. nih.gov
| Caspase Target | Approximate Inhibition by this compound |
|---|---|
| Caspase 2 | 50-60% |
| Caspase 3 | 50-60% |
| Caspase 6 | 50-60% |
| Caspase 8 | 50-60% |
| Caspase 9 | Greater than 50-60% |
| Caspase 12 | Blocked |
Furthermore, this compound eliminates the NMDA-induced accumulation of superoxide (B77818) anion (O2•−), a key reactive oxygen species (ROS) involved in oxidative stress. nih.govnih.gov This antioxidant effect is coupled with its influence on mitochondrial function. The compound was found to impact the mitochondrial membrane potential, a critical factor in mitochondrial health and ATP production. nih.govnih.gov It also diminishes the NMDA-induced elevation of Ca2+ levels in the mitochondria and endoplasmic reticulum, suggesting a role in regulating intracellular calcium homeostasis, which is often disrupted in excitotoxicity. nih.govnih.govnih.gov
Future research should aim to identify the direct binding partners of this compound to confirm whether its effects on these pathways are direct or indirect. Techniques such as affinity chromatography and mass spectrometry could be employed for this purpose.
Rational Design and Synthesis of Enhanced Analogues
The known neuroprotective activity of this compound makes it a promising lead compound for drug development. Rational design and synthesis of analogues could lead to compounds with enhanced potency, selectivity, and improved pharmacokinetic properties. Structure-activity relationship (SAR) studies could be initiated by systematically modifying the core structure of the molecule. Key areas for modification could include:
The Ethyl Ester Group: Altering the length and branching of the alkyl chain of the ester could influence the compound's lipophilicity, and consequently its ability to cross the blood-brain barrier and cell membranes.
The Core Ring Structure: Modifications to the diterpene core could be explored to enhance binding affinity to its molecular targets.
Introduction of New Functional Groups: Adding or modifying functional groups could create new interaction points with target proteins, potentially increasing efficacy and selectivity.
The synthesis of the parent compound, pseudolaric acid B, has been a subject of research, providing a basis for the chemical synthesis of new analogues. nih.govorganic-chemistry.org
Integration with Advanced Biological Imaging Techniques
To better understand the mechanism of action of this compound, it is crucial to visualize its journey and interactions within the cell. Advanced biological imaging techniques can provide real-time, high-resolution insights into the compound's subcellular localization and dynamics. A key future direction would be the synthesis of a fluorescently labeled version of this compound. This could be achieved by conjugating a fluorophore to a position on the molecule that does not interfere with its biological activity. Such a probe would allow researchers to:
Track the uptake and distribution of the compound in living cells.
Determine its precise subcellular localization (e.g., mitochondria, endoplasmic reticulum, nucleus).
Use techniques like Förster Resonance Energy Transfer (FRET) to study its interaction with potential protein targets in real-time.
Computational Chemistry in Predictive Modeling of Biological Interactions
Computational chemistry offers powerful tools to predict and analyze the interactions between small molecules and their biological targets, thereby guiding drug design and optimization. Molecular docking simulations could be employed to predict the binding mode of this compound to the NMDA receptor or to the active sites of various caspases. These in silico models can provide insights into the specific amino acid residues involved in the interaction and help explain the compound's inhibitory activity.
Furthermore, molecular dynamics simulations can be used to study the conformational changes induced in the target protein upon binding of the compound and to calculate the binding free energy, providing a quantitative measure of the binding affinity. These computational approaches can accelerate the process of designing more potent and selective analogues by allowing for the virtual screening of new designs before their chemical synthesis.
Biotechnological Production and Sustainable Sourcing Strategies
Tournefolic acid B is a natural product isolated from plants such as Clinopodium chinense. nih.govnih.gov Relying on extraction from natural sources for the large-scale production of its ethyl ester derivative can be challenging due to variations in plant growth, geographical location, and the complexity of purification. Biotechnological production offers a promising and sustainable alternative.
Future research could focus on metabolic engineering of microorganisms, such as Escherichia coli or Saccharomyces cerevisiae, to produce Tournefolic acid B. This would involve identifying the biosynthetic pathway of the compound in its native plant and heterologously expressing the relevant enzymes in a microbial host. Subsequent enzymatic or chemical esterification could then yield the desired ethyl ester. This approach could provide a reliable, scalable, and environmentally friendly source of the compound.
Development of Chemical Probes for Cellular Research
To definitively identify the molecular targets of this compound and to further dissect its mechanism of action, the development of specific chemical probes is essential. These probes are derivatives of the parent molecule that are modified to include a reactive group or a tag for identification. Potential strategies include:
Photoaffinity Labeling: A photo-reactive group can be incorporated into the structure of this compound. Upon exposure to UV light, this group will form a covalent bond with any nearby interacting proteins, allowing for their subsequent identification by mass spectrometry.
Affinity-Based Probes: The compound can be immobilized on a solid support (e.g., agarose (B213101) beads) to create an affinity matrix. This can be used to "fish out" binding partners from cell lysates.
"Clickable" Probes: The introduction of a bioorthogonal handle, such as an alkyne or an azide, would allow for the use of click chemistry to attach reporter tags (e.g., fluorophores, biotin) for visualization or purification of target proteins.
These chemical biology tools would be invaluable for validating the identified targets and for discovering new, unanticipated cellular functions of this compound.
Q & A
Q. What is the molecular structure of Tournefolic acid B ethylester, and how does it differ from its parent compound, Tournefolic acid B?
this compound (C₁₉H₁₆O₆) is an ethyl ester derivative of Tournefolic acid B (C₁₇H₁₂O₆). The parent compound contains a 3-(4,7,8-trihydroxydibenzo-[b,f]oxepin-1-yl)acrylic acid backbone, while the ethylester replaces the carboxylic acid group with an ethyl ester moiety. This modification enhances lipophilicity, potentially influencing bioavailability and cellular uptake .
Q. What in vitro pharmacological activities have been reported for this compound?
In Cu²⁺-induced LDL peroxidation assays, this compound demonstrated potent antioxidant activity (IC₅₀ = 0.51 μmol/L), outperforming the reference drug probucol (IC₅₀ = 4.7 μmol/L). This suggests its potential in mitigating oxidative stress-related pathologies, such as atherosclerosis .
Q. What natural sources yield this compound, and what are the challenges in its extraction?
The compound is isolated from the stems of Tournefortia sarmentosa (yield: 0.00075%). Low natural abundance and structural complexity necessitate optimized extraction protocols, such as column chromatography (Sephadex LH-20) and ethanol recrystallization, to ensure purity .
Q. What synthetic strategies are employed for the total synthesis of this compound?
Key steps include:
- Sonogashira coupling of 3-hydroxy-2-iodobenzaldehyde with ethynylbenzene analogues to form the dibenzo[b,f]oxepine core.
- Knoevenagel condensation to introduce the acrylic acid moiety.
- Esterification with ethanol to yield the ethyl ester derivative. Challenges include maintaining stereochemical integrity and achieving high yields (e.g., 63% for intermediate coupling reactions) .
Advanced Research Questions
Q. How does the ethyl ester moiety influence bioactivity compared to the methyl ester or free acid forms?
The ethyl ester exhibits superior antioxidant activity (IC₅₀ = 0.51 μmol/L) compared to the methyl ester (IC₅₀ = 2.32 μmol/L for Tournefolic acid B). Enhanced lipophilicity from the ethyl group may improve membrane permeability, though in vivo pharmacokinetic studies are needed to confirm this hypothesis .
Q. What in vivo models have been used to study Tournefolic acid derivatives, and what methodological considerations are critical?
In diabetic nephropathy (DN) models, Tournefolic acid B (not the ethylester) activated the Akt/Nrf2/HO-1 pathway, reducing renal fibrosis and oxidative stress. For ethylester studies, researchers must:
Q. How can structural modifications enhance the therapeutic potential of this compound?
Strategies include:
- Ring substitution : Introducing electron-donating groups (e.g., -OCH₃) on the dibenzo[b,f]oxepine core to enhance radical scavenging.
- Ester chain optimization : Testing longer alkyl chains (e.g., propyl, butyl) to balance solubility and bioavailability.
- Hybrid molecules : Conjugating with known antioxidants (e.g., danshensu) to synergize mechanisms .
Q. What analytical techniques are essential for characterizing this compound and its derivatives?
- NMR spectroscopy : Confirm regiochemistry and purity (e.g., ¹H/¹³C NMR in CDCl₃ or DMSO-d₆).
- HRESIMS : Validate molecular formulas (e.g., m/z 340.34 for C₁₉H₁₆O₆).
- HPLC-PDA/MS : Monitor degradation products under physiological conditions .
Q. How should researchers address discrepancies in bioactivity data across studies on Tournefolic acid derivatives?
- Assay standardization : Control variables like LDL concentration, Cu²⁺ chelators, and incubation time.
- Purity verification : Use chromatographic methods (e.g., RP-18 HPLC) to rule out contaminant interference.
- Cross-model validation : Compare results across cell lines (e.g., HUVECs vs. neuronal cells) and animal models .
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?
- Low yields : Multi-step syntheses (e.g., 8–13 steps) often result in <50% overall yield.
- Catalyst optimization : Transitioning from Pd/Cu-mediated Sonogashira coupling to cheaper catalysts (e.g., Ni).
- Green chemistry : Solvent selection (e.g., EtOH vs. DMF) to reduce environmental impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
